Product packaging for 2-Propylisonicotinamide(Cat. No.:CAS No. 80944-48-5)

2-Propylisonicotinamide

Cat. No.: B1216776
CAS No.: 80944-48-5
M. Wt: 164.2 g/mol
InChI Key: OGXRHACCPMCVIC-UHFFFAOYSA-N
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Description

2-Propylisonicotinamide is a chemical derivative of isonicotinamide (pyridine-4-carboxamide), a pharmaceutically significant compound with a robust heteroaromatic scaffold . This compound features a propyl substitution on the pyridine ring, a modification that may alter its physicochemical properties and biological activity compared to the parent molecule. Isonicotinamide-based compounds are of high interest in medicinal chemistry and crystal engineering due to their ability to act as hydrogen-bonding units and form stable supramolecular architectures, such as cocrystals and coordination polymers . Research Applications and Value: The isonicotinamide core is recognized as a valuable building block in drug discovery. It has been identified as a robust scaffold for developing novel therapeutics, including dual modulators of nuclear and G-protein coupled receptors . In the field of materials science, isonicotinamide is extensively used as a coformer in the creation of pharmaceutical cocrystals to modify and improve the physical properties of active ingredients, such as their stability and melting point . Furthermore, its structure allows it to coordinate with metal ions (e.g., Cu(II)), facilitating the synthesis of coordination complexes and polymers with potential catalytic or electronic properties . Handling and Safety: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) before use and handle the material adhering to all applicable laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O B1216776 2-Propylisonicotinamide CAS No. 80944-48-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propylpyridine-4-carboxamide
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InChI

InChI=1S/C9H12N2O/c1-2-3-8-6-7(9(10)12)4-5-11-8/h4-6H,2-3H2,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXRHACCPMCVIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=CC(=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40230809
Record name 2-Propylisonicotinamide
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

80944-48-5
Record name 2-Propyl-4-pyridinecarboxamide
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Record name 2-Propylisonicotinamide
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Record name 2-Propylisonicotinamide
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Record name 2-propylisonicotinamide
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Synthetic Methodologies and Chemical Derivatization of 2 Propylisonicotinamide

Established Synthetic Pathways for 2-Propylisonicotinamide Analogues

The synthesis of this compound and its analogues can be achieved through various established routes, ranging from classical multi-step organic reactions to more modern, streamlined methodologies.

Classical Organic Synthetic Approaches

Traditional synthetic strategies for constructing the this compound scaffold often rely on fundamental organic reactions. These methods, while effective, may involve multiple steps and the use of stoichiometric reagents. A common retrosynthetic approach involves the disconnection of the amide bond, leading back to isonicotinic acid and an appropriate amine. organic-chemistry.org

One classical method involves the synthesis of the substituted pyridine (B92270) ring followed by functional group manipulations. For instance, a pyridine ring can be constructed and then an alkyl group can be introduced. A key intermediate, 2-propyl-4-pyridinecarboxylic acid, can be synthesized and subsequently converted to the target amide. The final amidation step is typically achieved by converting the carboxylic acid to a more reactive species, such as an acyl chloride or an activated ester, followed by reaction with ammonia.

Table 1: Representative Classical Synthetic Reactions

Reaction Type Starting Material Reagent(s) Product Reference
Amide Formation 2-Propyl-4-pyridinecarboxylic acid 1. SOCl₂ 2. NH₃ This compound organic-chemistry.org
Ring Formation Acyclic precursors Various Substituted Pyridine scispace.com

Novel and Green Chemistry Methodologies in this compound Synthesis

In recent years, the principles of green chemistry have significantly influenced the development of new synthetic pathways. nih.govepa.gov These methodologies aim to reduce waste, improve energy efficiency, and utilize renewable resources and catalytic processes. vapourtec.comacs.org

For the synthesis of this compound analogues, novel approaches focus on improving atom economy and reducing the use of hazardous materials. acs.org This includes the development of catalytic systems that can facilitate the direct C-H activation and functionalization of the pyridine ring, or the use of biocatalysts like enzymes for specific transformations. acs.org Chemoenzymatic synthesis, which combines chemical and enzymatic steps, offers a powerful tool for creating complex molecules with high selectivity under mild conditions. beilstein-journals.org

The use of sustainable solvents, such as bio-based solvents like Cyrene, is also a key aspect of modern green synthesis. rsc.org Furthermore, one-pot reactions, where multiple transformations occur in a single reaction vessel, are being explored to simplify procedures and minimize waste. rsc.org For example, a one-pot synthesis of 2,5-furandicarboxylic acid dimethyl ester from galactaric acid using dimethyl carbonate chemistry highlights the potential of such green approaches. rsc.org

Advanced Derivatization Strategies for Structural Modification of this compound

Derivatization is a crucial strategy for exploring the structure-activity relationships of a lead compound by systematically modifying its different parts. sigmaaldrich.comresearchgate.net For this compound, this involves modifications to the pyridine ring, the amide group, and the alkyl chain.

Introduction of Substituents on the Pyridine Ring

The electronic properties and reactivity of the pyridine ring can be tuned by introducing various substituents. mdpi.com The pyridine ring is generally considered electron-deficient, making it less reactive towards electrophilic substitution compared to benzene. uoanbar.edu.iq Electrophilic attack typically occurs at the 3-position. uoanbar.edu.iq However, the presence of activating groups can facilitate substitution and influence the position of the incoming group. uoanbar.edu.iq

Conversely, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution (SNAr). ucsd.edu The introduction of substituents can be achieved through various methods, including:

Electrophilic Aromatic Substitution (SEAr): Reactions like nitration, halogenation, and sulfonation can be performed, often requiring harsh conditions. uoanbar.edu.iqucsd.edu The presence of strongly electron-donating groups on the ring can facilitate these reactions. uoanbar.edu.iq

Nucleophilic Aromatic Substitution (SNAr): This is a more common route for functionalizing pyridine rings, especially with the presence of a good leaving group.

Metal-Catalyzed Cross-Coupling Reactions: Modern methods like Suzuki, Heck, and Sonogashira couplings allow for the introduction of a wide variety of substituents (aryl, vinyl, alkynyl groups) onto the pyridine ring with high efficiency and selectivity.

Table 2: Effects of Pyridine Ring Substituents

Substituent Type Effect on Ring Preferred Position of Electrophilic Attack Example Substituents Reference
Electron-Donating Activates ring ortho, para -NH₂, -OH, -CH₃ uoanbar.edu.iq

Modifications of the Amide Moiety

The amide functional group (-CONH₂) offers several avenues for derivatization. mdpi.comresearchgate.net These modifications can alter the compound's polarity, hydrogen bonding capability, and metabolic stability.

Common modifications include:

N-Alkylation/Arylation: The hydrogen atoms on the amide nitrogen can be replaced with alkyl or aryl groups to produce secondary or tertiary amides. For example, N-methyl, N-propyl isonicotinamide (B137802) has been synthesized. figshare.com This can be achieved through reactions with alkyl halides or other electrophiles.

Hydrolysis: The amide can be hydrolyzed back to the corresponding carboxylic acid under acidic or basic conditions. This carboxylic acid can then serve as a precursor for other functional groups, such as esters.

Conversion to Other Functional Groups: The amide group can be converted to nitriles via dehydration, or to amines via reduction (e.g., with lithium aluminum hydride).

These transformations allow for the introduction of a wide range of functionalities, significantly expanding the chemical space around the this compound core. For instance, new arylpiperazine derivatives containing isonicotinic nuclei have been synthesized and shown to possess biological activity. nih.gov

Exploration of Alkyl Chain Variations

The propyl group at the 2-position of the pyridine ring is another key site for structural modification. wikipedia.org Varying the length, branching, and nature of this alkyl chain can have a profound impact on the molecule's lipophilicity and its interaction with biological targets. wikipedia.orgmdpi.com

Strategies for exploring alkyl chain variations often involve synthesizing analogues with different alkyl groups from the outset. This typically requires a synthetic route that allows for the introduction of various alkyl fragments. For example, using different Grignard reagents or alkyl halides in a cross-coupling reaction at the 2-position of a suitable pyridine precursor.

Table 3: Common Alkyl Group Variations

Alkyl Group Name Formula Type Reference
Methyl -CH₃ Straight-chain byjus.com
Ethyl -C₂H₅ Straight-chain byjus.com
Propyl -C₃H₇ Straight-chain byjus.com
Isopropyl -CH(CH₃)₂ Branched-chain libretexts.org
Butyl -C₄H₉ Straight-chain byjus.com
sec-Butyl -CH(CH₃)CH₂CH₃ Branched-chain libretexts.org

Analytical Characterization Techniques for Synthetic Intermediates and Final Products

The verification of synthetic intermediates and the final product, this compound, relies on a suite of analytical techniques. These methods are crucial for confirming the molecular structure, assessing purity, and ensuring the correct compound has been synthesized. The combination of spectroscopic and chromatographic techniques provides a comprehensive characterization, leaving no ambiguity as to the identity and quality of the synthesized materials. derpharmachemica.com The structures of this compound and its related process impurities are typically established using spectral data from Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). derpharmachemica.comderpharmachemica.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. youtube.com Both ¹H NMR and ¹³C NMR are employed to provide a detailed picture of the carbon-hydrogen framework of this compound and its precursors, such as 2-propyl-4-cyanopyridine. derpharmachemica.com

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their electronic environment, and the connectivity between adjacent protons. For this compound, the spectrum would show distinct signals for the propyl group's methyl (CH₃), methylene (B1212753) (CH₂), and benzylic methylene (Ar-CH₂) protons, as well as signals for the protons on the pyridine ring and the amide (-CONH₂) protons. The integration of these signals corresponds to the number of protons, and the splitting patterns (e.g., triplet, sextet, doublet) reveal neighboring protons. youtube.com

¹³C NMR Spectroscopy: This method provides information on the different carbon environments in the molecule. Each unique carbon atom in this compound would give a distinct signal, allowing for confirmation of the carbon backbone, including the propyl chain carbons, the pyridine ring carbons, and the carbonyl carbon of the amide group.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound
AssignmentTechniquePredicted Chemical Shift (δ) in ppmKey Features
Propyl-CH₃¹H NMR~0.9Triplet
Propyl-CH₂¹H NMR~1.7Sextet
Pyridine-CH₂¹H NMR~2.8Triplet
Pyridine-H₅, H₃¹H NMR~7.5-7.8Multiplet/Doublet
Pyridine-H₆¹H NMR~8.6Doublet
Amide-NH₂¹H NMR~7.5 and ~8.0Two broad singlets
Propyl-CH₃¹³C NMR~14-
Propyl-CH₂¹³C NMR~23-
Pyridine-CH₂¹³C NMR~39-
Pyridine-C₃, C₅¹³C NMR~121-124-
Pyridine-C₄¹³C NMR~144-
Pyridine-C₆¹³C NMR~150-
Pyridine-C₂¹³C NMR~161-
Amide C=O¹³C NMR~166-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. libretexts.org For this compound, key absorptions would confirm the presence of the amide and the pyridine ring. The N-H stretching of the primary amide typically appears as two bands, while the C=O stretching of the amide group gives a strong, characteristic absorption. uobabylon.edu.iq Vibrations associated with the C=C and C=N bonds of the aromatic pyridine ring would also be visible. mdpi.com

Table 2: Characteristic IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)Intensity
Amide (N-H)Symmetric & Asymmetric Stretch3100-3500Medium (often two bands)
Alkyl (C-H)Stretch2850-2960Strong
Amide (C=O)Stretch~1670-1690Strong
Pyridine Ring (C=C, C=N)Stretch1400-1600Medium to Strong
Amide (N-H)Bend~1600Medium
Alkyl (C-H)Bend1375-1470Medium

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. libretexts.org It provides the exact molecular weight of the compound, which is a critical piece of data for confirming its identity. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. datapdf.com For this compound (C₉H₁₂N₂O), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (164.20 g/mol ). lgcstandards.com The fragmentation pattern, which results from the breakup of the molecular ion, can also provide valuable structural information, often showing the loss of the propyl group or parts of the amide function. libretexts.orgwikipedia.org

Chromatographic Methods

Chromatographic techniques are essential for monitoring the progress of a reaction and for assessing the purity of the intermediates and the final product. drawellanalytical.com

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to qualitatively monitor a reaction's progress by observing the disappearance of starting materials and the appearance of the product spot.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative tool for assessing the purity of the final compound. nih.gov By developing a suitable method, the percentage purity of this compound can be determined with high precision and accuracy. It is also used to detect and quantify any impurities, such as unreacted starting materials or side-products from the synthesis. chromatographyonline.com

Gas Chromatography (GC): For volatile and thermally stable compounds, GC can also be used for purity analysis. drawellanalytical.com

Table 3: Application of Chromatographic Methods
TechniquePrimary ApplicationInformation Obtained
TLCReaction MonitoringQualitative assessment of reaction completion
HPLCPurity AssessmentQuantitative purity of the final product and impurity profiling. chromatographyonline.com
GCPurity AssessmentQuantitative purity for volatile and stable compounds

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the compound. The experimentally determined percentages are compared with the calculated theoretical values based on the molecular formula (C₉H₁₂N₂O for this compound). A close match between the found and calculated values provides strong evidence for the empirical and, by extension, the molecular formula of the synthesized compound. scispace.com

Elucidation of 2 Propylisonicotinamide Biological Activity and Molecular Mechanisms

In Vitro Biological Activity Profiling of 2-Propylisonicotinamide

Quantitative Assessment of Growth Inhibition (e.g., Minimum Inhibitory Concentration)

The minimum inhibitory concentration (MIC) is a fundamental measure of an antimicrobial agent's effectiveness, defined as the lowest concentration that prevents visible growth of a microorganism. mdpi.commdpi.comfrontiersin.org Standardized methods for determining MIC values include broth microdilution and agar (B569324) dilution assays. youtube.com Despite the availability of these well-established protocols, specific MIC values for this compound against any bacterial or fungal strains have not been reported in the searched scientific databases. One study concerning the drug prothionamide mentioned this compound, but only to note that it did not interfere with the analytical method, suggesting its use as a non-active control compound in that specific context. ilsl.br

Time-Kill Kinetics and Bactericidal Efficacy Studies

Time-kill kinetic assays provide valuable information on the pharmacodynamics of an antimicrobial agent, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) activity over time. emerypharma.comnelsonlabs.com These studies involve exposing a bacterial population to the compound at various concentrations and measuring the decline in viable cells at different time points. nih.govnih.govnelsonlabs.com A compound is typically considered bactericidal if it causes a ≥3-log10 reduction (99.9% kill) in the bacterial colony-forming units (CFU). emerypharma.comnelsonlabs.com There are no published studies detailing the time-kill kinetics or the bactericidal efficacy of this compound. nih.govnih.gov

Activity against Metabolically Distinct or Persistent Subpopulations in Preclinical Models

Bacterial persisters are a subpopulation of dormant, antibiotic-tolerant cells that can contribute to the recalcitrance of chronic infections. nih.govnih.gov The study of compounds for their ability to eradicate these persister cells is a critical area of antimicrobial research. nih.govfrontiersin.org Methodologies to assess anti-persister activity often involve treating bacterial cultures with high concentrations of antibiotics to isolate persisters, followed by exposure to the test compound. nih.govfrontiersin.org Thorough searches of scientific literature revealed no data or studies on the activity of this compound against such metabolically distinct or persistent bacterial subpopulations. nih.govplos.orgtci-thaijo.org

Modulation of Cellular Processes in Relevant Biological Systems

The broader impact of a chemical compound on cellular processes provides insight into its potential mechanisms and off-target effects. Such processes can include metabolic pathways, DNA repair, vesicular trafficking, and the regulation of cellular homeostasis by key molecules like NAD+. mdpi.comfrontiersin.orgnih.govresearchgate.netnih.govmdpi.com No research has been published that investigates how this compound might modulate these or other fundamental cellular processes in any biological system.

Molecular Mechanisms of Action for this compound

Understanding the molecular mechanism of action is crucial for the development of any therapeutic compound. This involves identifying the specific biomolecule(s) the compound interacts with to exert its effect.

Identification and Validation of Primary Molecular Targets

The identification of a drug's primary molecular target is a cornerstone of drug discovery and development. Techniques for target identification can include genetic screens for resistance mutations, affinity chromatography, and computational docking studies. nih.govmdpi.com For this compound, there is no information available in the scientific literature identifying or validating any primary molecular targets. The compound has been mentioned in a patent for inhibitors of fibroblast activation protein, but not as an active compound itself. google.com

Enzyme Inhibition Studies (e.g., Fatty Acid Synthases)

Direct enzymatic inhibition studies specifically for this compound are not extensively documented in publicly available research. However, its mechanism can be inferred from its close structural analogues, Prothionamide (a pro-drug) and Isoniazid (B1672263), which are well-known antitubercular agents. nih.govpatsnap.com These compounds, after activation within the mycobacterium, target the enoyl-acyl carrier protein reductase known as InhA. patsnap.comnih.govdovepress.com

InhA is a critical enzyme in the fatty acid synthase type II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids. patsnap.comnih.gov Mycolic acids are unique, long-chain fatty acids that form the major component of the robust cell wall of Mycobacterium tuberculosis, providing a crucial defensive barrier. patsnap.comnih.gov The inhibition of InhA disrupts this pathway, preventing the formation of a functional cell wall and ultimately leading to bacterial cell death. patsnap.commdpi.com Given that this compound is a known metabolite of Prothionamide, it is plausible that it interacts with the same or similar enzymatic targets. who.intilsl.brnih.gov

Receptor or Protein Binding Interactions

Specific studies detailing the receptor or protein binding interactions of this compound are limited. The established mechanism for the parent drug class involves the activated form of the drug creating a covalent adduct with the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) cofactor. dovepress.commdpi.com This drug-NAD⁺ adduct then serves as the potent inhibitor, binding tightly to the active site of the InhA enzyme. mdpi.comnih.gov This binding event effectively blocks the natural substrate from accessing the active site, thereby inhibiting the enzyme's function. nih.gov The interaction is characterized by a hydrogen bond network and accommodation within a large hydrophobic pocket of the InhA protein. nih.govresearchgate.net A critical aspect of this inhibition is the ordering of a substrate-binding loop near the active site, a conformational change that is linked to slow-onset inhibition and a long residence time on the enzyme, which are considered vital for in vivo efficacy. nih.gov

Downstream Cellular Pathway Perturbations

While direct research into the downstream cellular effects of this compound is scarce, the consequences of inhibiting its likely target, InhA, are well-understood. The primary and most direct downstream effect of InhA inhibition is the cessation of mycolic acid biosynthesis. nih.govpatsnap.com This perturbation has profound consequences for the mycobacterial cell, leading to a compromised cell wall structure. This structural weakness increases the bacterium's susceptibility to other stressors and can trigger cell lysis. nih.gov

Beyond the immediate structural impact, the disruption of fatty acid synthesis, a fundamental anabolic process, can induce broader cellular stress responses. The accumulation of unused precursor molecules and the depletion of essential fatty acid products can perturb cellular metabolism and signaling, potentially leading to growth arrest and the induction of apoptotic pathways.

Investigation of Resistance Mechanisms in Target Organisms

There are no specific studies investigating resistance mechanisms to this compound. However, resistance patterns for the structurally similar thioamide pro-drugs, Ethionamide (B1671405) and Prothionamide, are well-characterized and provide a predictive framework. nih.govwho.int

Resistance to these agents primarily occurs through two main mechanisms:

Prevention of Pro-drug Activation: The pro-drugs require activation by a mycobacterial enzyme, EthA, which is a flavin monooxygenase. patsnap.comnih.govdovepress.comwho.int Mutations in the ethA gene are a common cause of resistance, as they result in a non-functional enzyme that cannot convert the pro-drug into its active, inhibitory form. nih.govnih.govdovepress.com

Alteration of the Drug Target: Mutations can occur in the inhA gene itself or in its promoter region. nih.gov Mutations within the inhA coding sequence can alter the enzyme's active site, preventing the drug-NAD⁺ adduct from binding effectively. mdpi.com Alternatively, mutations in the promoter region can lead to the overexpression of InhA, meaning the concentration of the inhibitor is no longer sufficient to block the entire enzyme population. nih.govmdpi.com

It is established that complete cross-resistance exists between Ethionamide and Prothionamide, and resistance often develops rapidly when these agents are used in monotherapy. who.int

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Systematic Evaluation of Substituent Effects on Efficacy

Systematic structure-activity relationship (SAR) studies focusing specifically on the 2-propyl substituent of isonicotinamide (B137802) are not widely published. However, research on various analogues of Isoniazid and other InhA inhibitors provides valuable insights into how different substituents on the pyridine (B92270) ring affect biological activity. orientjchem.orgnih.govresearchgate.net

Studies have shown that the pyridine ring and the carboxamide (or hydrazide in the case of Isoniazid) are critical for activity. Modifications at the 2-position of the pyridine ring are generally tolerated. For instance, replacing the hydrogen at the 2-position with a small alkyl group like methyl has been shown to result in compounds with antimycobacterial activity comparable to the parent drug, Isoniazid. This suggests that this position is amenable to substitution. In contrast, modifications at the 3-position tend to abolish activity.

The table below summarizes the antimycobacterial activity of some 2-substituted Isoniazid analogues against M. tuberculosis.

Table 1: Activity of 2-Substituted Isoniazid Analogues

Compound Substituent at Position 2 Relative Activity
Isoniazid -H Baseline
2-Methyl-INH -CH₃ Comparable to Isoniazid
2-Fluoro-INH -F Inactive

Data sourced from studies on Isoniazid analogues. This table is for illustrative purposes of substituent effects at the 2-position and does not include this compound itself due to a lack of specific data.

These findings indicate that while the 2-position allows for some modification, the nature of the substituent (e.g., its size, electronics, and polarity) is a critical determinant of inhibitory potency. researchgate.netorientjchem.org

Stereochemical Influence on Biological Activity

The this compound molecule itself is achiral and therefore does not have enantiomers. However, the principles of stereochemistry are paramount in drug design and would become immediately relevant if chiral centers were introduced into its analogues.

The vast majority of biological targets, such as enzymes and receptors, are chiral. nih.gov This means they have a specific three-dimensional structure, and their interaction with a drug molecule is highly dependent on the drug's spatial arrangement. For a chiral drug, it is common for one enantiomer (one of the two mirror-image forms) to be significantly more active than the other. nih.gov The less active or inactive enantiomer may be considered an impurity or could even contribute to off-target effects.

Therefore, should analogues of this compound be synthesized with chiral centers—for example, by introducing substituents on the propyl chain or by using more complex, chiral side chains—their stereochemistry would need to be carefully controlled and evaluated. The synthesis would likely need to be stereoselective to produce the desired, most active isomer. nih.gov

Computational Insights into SAR (Pre-QSAR basis)

Early computational investigations into the structure-activity relationship (SAR) of this compound, also known as prothionamide, and its analogs have provided foundational insights that precede the development of more complex Quantitative Structure-Activity Relationship (QSAR) models. These pre-QSAR computational studies, primarily relying on molecular docking and pharmacophore modeling, have been instrumental in elucidating the key structural features required for biological activity, particularly in the context of its antitubercular effects.

Given that this compound (prothionamide) and its close analog ethionamide (2-ethyl-4-carbothioamide) are believed to share the same mechanism of action, much of the computational understanding is derived from studies on ethionamide and other isonicotinamide derivatives. researchgate.netservice.gov.uk These compounds are prodrugs that are activated by the mycobacterial enzyme EthA to ultimately inhibit InhA, an enoyl-ACP reductase essential for mycolic acid biosynthesis in Mycobacterium tuberculosis. researchgate.net

Computational docking studies have been pivotal in visualizing the binding interactions of activated isonicotinamide analogs within the InhA active site. These simulations have helped to identify the crucial pharmacophoric features necessary for potent inhibition. For instance, docking simulations of ethionamide analogs have highlighted the importance of the carbothioamide group in coordinating with the catalytic residues or cofactors within the enzyme's binding pocket. nih.gov

Furthermore, the structural similarity of this compound to isoniazid, a first-line antituberculosis drug, has prompted comparative computational analyses. nih.govnih.gov While both are isonicotinamide derivatives, their activation pathways and detailed binding modes can differ, and computational models help to rationalize these differences in activity and resistance profiles. nih.gov

In a broader context, computational studies on various nicotinamide and isonicotinamide derivatives have established general SAR principles that are applicable to this compound. researchgate.netbohrium.com These studies often explore the effects of different substituents on the pyridine ring and the amide/thioamide group. The electronic properties, steric bulk, and hydrogen bonding capacity of these substituents are computationally modeled to predict their impact on target binding affinity and biological activity. For example, molecular electrostatic potential (MEP) maps are used to visualize the electron distribution and identify regions crucial for intermolecular interactions. researchgate.net

The table below summarizes key computational insights derived from studies on this compound analogs and related isonicotinamide derivatives, which form the basis of our pre-QSAR understanding of its SAR.

Computational MethodKey FindingImplication for this compound SAR
Molecular Docking The carbothioamide group of ethionamide analogs forms essential interactions with the catalytic center of target enzymes like tyrosinase. nih.govThe thioamide moiety of this compound is likely a critical feature for its biological activity, directly participating in binding to its molecular target (InhA).
Molecular Docking Docking of various nicotinamide derivatives into enzyme active sites reveals the importance of specific hydrogen bonds and hydrophobic interactions for binding affinity. researchgate.netbohrium.comThe propyl group of this compound likely engages in hydrophobic interactions within the InhA binding pocket, contributing to its binding affinity. The isonicotinamide core provides the scaffold for crucial hydrogen bonding.
Pharmacophore Modeling Pharmacophore models for antitubercular agents often include a hydrogen bond acceptor, a hydrogen bond donor, and hydrophobic features arranged in a specific 3D geometry.A pre-QSAR pharmacophore model for this compound would likely feature the pyridine nitrogen as a hydrogen bond acceptor, the thioamide group as both a donor and acceptor, and the propyl group as a hydrophobic feature. The spatial arrangement of these features is critical for its activity.
MEP & FMO Analysis Analysis of nicotinamide derivatives shows that the distribution of electron density (MEP) and the energies of frontier molecular orbitals (HOMO/LUMO) correlate with reactivity and biological interactions. researchgate.netThe electronic profile of the pyridine ring and the thioamide group in this compound, influenced by the propyl substituent, dictates its activation by EthA and subsequent interaction with the InhA-NADH adduct. Modifications to the propyl chain or the pyridine ring would alter this electronic profile, thereby affecting its antitubercular potency.

Preclinical Efficacy Assessment of 2 Propylisonicotinamide

Cell-Based Efficacy Models

Cell-based assays are fundamental in early-stage drug discovery, providing initial insights into a compound's biological activity in a controlled, in vitro environment. mdpi.com These models are crucial for screening large numbers of compounds and for beginning to understand potential mechanisms of action before proceeding to more complex in vivo studies. mdpi.comnih.gov

Intracellular Activity in Macrophage and Host Cell Infection Models

Macrophages play a critical role in the immune response to intracellular pathogens, such as Mycobacterium tuberculosis. nih.govderpharmachemica.com Therefore, evaluating a compound's ability to inhibit pathogen growth within these host cells is a key step. Pathogens have evolved various mechanisms to survive and replicate within macrophages. nih.govresearchgate.net Assays using infected macrophage cell lines (like RAW 264.7 or primary bone marrow-derived macrophages) are standard for assessing the intracellular activity of potential antimicrobial agents. nih.govderpharmachemica.com These studies typically measure the reduction in bacterial load within the cells after treatment.

Despite the known anti-mycobacterial activity of related compounds like isoniazid (B1672263) and prothionamide, specific data on the intracellular efficacy of 2-Propylisonicotinamide in macrophage or other host cell infection models is not available in the reviewed literature. ilsl.brmdpi.com One study noted that this compound, a metabolite of prothionamide, was inactive in their antimycobacterial assay, but further details on the specific model were not provided. mdpi.com

Cellular Uptake and Efflux Mechanisms

The efficacy of an intracellularly acting drug is highly dependent on its ability to enter host cells and accumulate at its site of action. researchgate.netnih.gov Cellular uptake can occur through various mechanisms, including passive diffusion and transporter-mediated processes. researchgate.netnih.gov Conversely, efflux pumps, which are transporters that actively extrude substances from the cell, can reduce the intracellular concentration of a drug, leading to decreased efficacy. rsc.org Understanding these uptake and efflux dynamics is crucial for predicting a compound's performance. rsc.orgmodernvivo.com

There is no specific information available regarding the cellular uptake or efflux mechanisms of this compound. Studies on other molecules demonstrate the importance of these mechanisms; for example, the cellular uptake of some prodrugs is significantly enhanced via peptide transporters, and efflux pump overexpression is a known mechanism of drug resistance in cancer cells. researchgate.netrsc.org

In Vivo Animal Model Efficacy Studies (Non-human Context)

Following promising in vitro results, compounds are advanced to in vivo animal models to evaluate their efficacy in a whole-organism context. nih.govresearchgate.net These studies are essential for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME), and for assessing its therapeutic effect on disease progression. researchgate.net

Acute and Chronic Infection Models for Efficacy Determination

To determine efficacy against infectious diseases, researchers use both acute and chronic infection models. derpharmachemica.com Acute models are used to assess a drug's ability to control a rapid, newly established infection. derpharmachemica.com Chronic models, which are particularly relevant for diseases like tuberculosis, evaluate a drug's effectiveness in reducing the burden of a long-standing, persistent infection. nih.gov

No studies detailing the efficacy of this compound in either acute or chronic animal infection models were identified.

Evaluation in Various Animal Species (e.g., Murine, Hamster Models)

The choice of animal model is critical and depends on how well the animal's physiology and disease pathology mimic the human condition. researchgate.net Murine (mouse) models are commonly used for a wide range of diseases, including infectious diseases and cancer. ilsl.br Hamster models are also valuable, particularly for certain viral diseases and for modeling specific aspects of cancer immunotherapy.

A single study mentioned the administration of prothionamide to rats, where it was metabolized to prothionamide-S-oxide and the inactive metabolite, this compound. mdpi.com However, this study focused on the disposition of prothionamide and did not evaluate the efficacy of this compound itself. No other studies evaluating this compound in murine, hamster, or other animal models were found.

Pathological and Histopathological Correlates of Efficacy in Animal Tissues

A crucial component of in vivo efficacy studies is the pathological and histopathological analysis of tissues. This involves the macroscopic (gross) and microscopic examination of organs and tissues to assess the extent of disease and the therapeutic effect of a compound. For example, in an infection model, this could involve quantifying the reduction in bacterial load, inflammation, and tissue damage in organs like the lungs or spleen. This analysis provides a physical and visual correlation to the efficacy data.

As no in vivo efficacy studies for this compound have been identified, there is consequently no information on the pathological or histopathological correlates of its efficacy in animal tissues.

Pharmacokinetic and Metabolic Profiling of 2 Propylisonicotinamide in Preclinical Systems

Absorption and Distribution Characteristics in In Vivo Animal Models

Direct pharmacokinetic studies detailing the absorption and distribution of 2-Propylisonicotinamide are not extensively available in published literature. However, understanding the pharmacokinetics of its parent compound, prothionamide (PTH), in animal models provides essential context for the generation and subsequent disposition of this compound.

Following oral and intravenous administration in rats, prothionamide is absorbed and rapidly cleared from the plasma. nih.gov Studies in rats have shown a sexual dimorphism in the metabolism of prothionamide, with male rats exhibiting a greater capacity for its primary oxidative conversion. nih.gov Prothionamide is almost unbound to plasma proteins, and its primary active metabolite, prothionamide-S-oxide (PTHSO), also shows only slight protein binding. who.int This low level of protein binding suggests extensive distribution into tissues. Indeed, prothionamide has been found to distribute into the sputum and gastric juice. who.int

In rats, the disappearance of PTH from plasma is rapid, with calculated half-life (t½) values of approximately 0.7 hours following intravenous administration. ilsl.br The metabolite PTHSO is cleared more slowly. nih.gov Limited studies in armadillos have shown similar disposition patterns for PTH and its S-oxide metabolite as those observed in rats. nih.gov

Table 1: Pharmacokinetic Parameters of Prothionamide (PTH) and its S-oxide Metabolite (PTHSO) in Fasted Rats (Intravenous Administration) Data sourced from Peters, et al. (1985). ilsl.br

ParameterSexPTHPTHSO
Half-life (t½) in hours Male0.741.2
Female0.691.2

Metabolism of this compound in In Vitro Systems

The metabolism of this compound itself has not been detailed in available studies. Research has instead focused on the in vitro systems used to characterize its formation from the parent drug, prothionamide. These systems are crucial for identifying the enzymes and pathways involved in the biotransformation.

Hepatic microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily, and are a standard tool for studying Phase I metabolism. evotec.com Studies using human liver microsomes have been conducted to investigate the metabolic pathways of prothionamide and its potential for drug-drug interactions. nih.gov

These investigations revealed that prothionamide acts as an inhibitor of several CYP isoforms, indicating its role as a substrate for these enzymes. nih.gov The primary isoforms inhibited by prothionamide are CYP2B6, CYP2C19, and CYP2C8. nih.gov This suggests that these enzymes are involved in the biotransformation of prothionamide, which would include the metabolic reactions that lead to the formation of this compound. The inhibition of these enzymes by prothionamide could potentially affect the clearance of other co-administered drugs that are substrates for the same enzymes. nih.govresearchgate.net

Table 2: In Vitro Inhibition of Human Cytochrome P450 (CYP) Isoforms by Prothionamide Data sourced from Shimokawa, et al. (2015). nih.gov

CYP IsoformInhibition Constant (Ki) in μM
CYP2B6 2.2
CYP2C19 1.8
CYP2C8 1.3

Hepatocytes, or liver cells, contain the full complement of Phase I and Phase II metabolic enzymes and are considered a more complete model for predicting drug metabolism compared to subcellular fractions. europa.eunih.gov Incubating a drug candidate with hepatocytes from different species (e.g., rat, dog, human) allows for the identification of metabolites and an understanding of inter-species differences in metabolism. sciex.com

While specific hepatocyte incubation data for this compound is not available, this in vitro model is the standard for identifying metabolites like it. nih.gov For its parent compound, prothionamide, studies with hepatocytes would be used to confirm the formation of its S-oxide metabolite and subsequent conversion to other products, including the inactive amide this compound. semanticscholar.orgbham.ac.uk Such studies are critical for building a comprehensive metabolic map and understanding potential species-specific pathways. sciex.com

Hepatic Microsomal Metabolism and Enzyme Kinetics

Identification of Metabolic Pathways in In Vivo Animal Models

The metabolic fate of a xenobiotic is determined through in vivo studies in animal models, which identify the primary and secondary metabolites excreted in urine and feces. researchgate.net

Prothionamide is a prodrug that undergoes extensive metabolism in vivo. nih.govtandfonline.com The primary metabolic pathway is a Phase I oxidation of the thioamide sulfur, converting prothionamide (PTH) to prothionamide-S-oxide (PTHSO). nih.govwho.intilsl.br This S-oxidation is a bioactivation step, as PTHSO retains significant antimycobacterial activity. who.intilsl.br

Further metabolism of the thioamide moiety occurs. By analogy with the structurally similar drug ethionamide (B1671405), the S-oxide is likely further oxidized to an unstable sulfinic acid, which is then converted to the corresponding amide. semanticscholar.orgnih.gov This pathway results in the formation of this compound, which is considered an inactive, secondary metabolite. semanticscholar.org Supporting this, in vitro testing of this compound (referred to as PINA in the study) against M. tuberculosis found it to be completely inactive. ilsl.br The metabolism of prothionamide is extensive, with metabolites being mainly eliminated through the urine. who.int

Table 3: Known and Proposed Metabolites of Prothionamide in Preclinical Systems

CompoundTypeMetabolic Role
Prothionamide Parent Drug (Prodrug)Administered compound
Prothionamide-S-Oxide Primary MetaboliteActive (Bioactivation via S-oxidation)
This compound Secondary MetaboliteInactive (Formed via further oxidation)

The biotransformation of prothionamide into its various metabolites is catalyzed by several enzyme systems. The initial bioactivation via S-oxidation is mediated by flavin-containing monooxygenases (FMOs) in both mycobacteria (by the enzyme EtaA) and mammals. semanticscholar.orgnih.gov

Subsequent metabolic steps, including the pathways that lead to the formation of this compound, involve the Cytochrome P450 enzyme system. nih.gov As indicated by in vitro inhibition studies with human liver microsomes, CYP2B6, CYP2C19, and CYP2C8 are the principal P450 enzymes involved in the biotransformation of prothionamide. nih.gov These Phase I reactions functionalize the molecule, preparing it for eventual elimination. nih.gov

Computational and Theoretical Studies on 2 Propylisonicotinamide

Quantitative Structure-Activity Relationship (QSAR) Modeling of 2-Propylisonicotinamide Derivatives

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. neovarsity.orgfrontiersin.org This method is pivotal in predicting the activity of new, unsynthesized compounds, thereby prioritizing experimental efforts. frontiersin.org

QSAR models are broadly categorized into two-dimensional (2D) and three-dimensional (3D) approaches. neovarsity.org 2D-QSAR models utilize descriptors derived from the 2D representation of a molecule, such as topological indices and physicochemical properties like molecular weight and lipophilicity. neovarsity.orgnih.gov These models are often developed using statistical methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). nih.govfrontiersin.org For instance, a 2D-QSAR model for a set of compounds might reveal that specific structural features, like the number of nitrogen atoms or certain ring structures, are crucial for their biological activity. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the three-dimensional arrangement of atoms. frontiersin.orgsemanticscholar.org These models generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties of a molecule positively or negatively influence its activity. Such insights are invaluable for designing new derivatives of this compound with potentially enhanced efficacy.

The development of robust QSAR models typically involves the following steps:

Data Set Preparation: A diverse set of this compound derivatives with experimentally determined biological activities is compiled. This set is then divided into a training set for model development and a test set for external validation.

Descriptor Calculation: A wide range of 1D, 2D, and 3D descriptors are calculated for each molecule in the dataset. neovarsity.org

Feature Selection: Statistical techniques are employed to select the most relevant descriptors that correlate with the biological activity. semanticscholar.org

Model Generation: Using the selected descriptors, a mathematical model is built using methods like MLR, Partial Least Squares (PLS), or machine learning algorithms. neovarsity.orgscispace.com

Model Validation: The predictive power and robustness of the model are rigorously assessed. semanticscholar.org

Table 1: Comparison of 2D and 3D QSAR Modeling Approaches
Feature2D-QSAR3D-QSAR
Input Data2D molecular structure, physicochemical properties3D molecular structure and alignment
Common MethodsMLR, ANN, SVMCoMFA, CoMSIA
Key OutputMathematical equation linking descriptors to activityContour maps indicating favorable/unfavorable regions
InterpretabilityIdentifies key physicochemical propertiesProvides spatial insights for structural modification

The reliability of a QSAR model is paramount for its practical application. tum.de Model validation is a critical step to ensure that the model is not only statistically sound but also has predictive power for new compounds. semanticscholar.org Key validation metrics include:

Internal Validation: Techniques like leave-one-out (LOO) cross-validation (q²) assess the model's robustness by systematically removing one compound from the training set and predicting its activity. nih.gov

External Validation: The model's predictive ability is tested on an external set of compounds (the test set) that were not used in model development. The predictive r² (pred_r²) is a common metric for this. nih.gov

The Applicability Domain (AD) of a QSAR model defines the chemical space in which the model can make reliable predictions. mdpi.comspringernature.com It is crucial to define the AD because QSAR models are generally only reliable for chemicals that are structurally similar to the compounds in the training set. mdpi.com Various methods are used to define the AD, often based on the range of descriptor values of the training set or the distance of a new compound from the training set compounds in the descriptor space. mdpi.comcadaster.eu The Organization for Economic Co-operation and Development (OECD) has established principles for QSAR model validation, which include the definition of a clear AD. frontiersin.orgspringernature.com

Development of 2D and 3D QSAR Models for Activity Prediction

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govfrontiersin.org It is widely used to understand the binding mechanism of small molecules like this compound at the active site of a protein. nih.govmdpi.com

The primary goals of molecular docking are to predict the binding conformation (pose) and the binding affinity of a ligand to its target. nih.govnih.gov The process involves a search algorithm that generates a large number of possible poses of the ligand in the binding site and a scoring function that estimates the binding energy for each pose. nih.gov Lower binding energy values generally indicate a more stable ligand-receptor complex. mdpi.com

Docking studies can reveal multiple potential binding modes for a single ligand. nih.gov Advanced techniques can even account for protein flexibility, which is known as induced-fit docking, providing a more realistic representation of the binding event. frontiersin.org The accuracy of binding mode prediction is crucial, as it directly impacts the reliability of binding affinity predictions.

A significant outcome of molecular docking is the detailed visualization of the interactions between the ligand and the amino acid residues of the protein's binding site. researchgate.net These interactions can include:

Hydrogen Bonds: Crucial for specificity and affinity.

Hydrophobic Interactions: Often a major driving force for binding.

Electrostatic Interactions: Including salt bridges and pi-pi stacking.

By identifying the key residues that form these interactions, researchers can understand the structural basis of the ligand's activity. aps.orgnih.gov This knowledge is vital for structure-based drug design, allowing for the rational modification of the this compound scaffold to enhance its binding affinity and selectivity for the target protein. The characteristics of the binding site, such as its size, shape, and physicochemical properties, can also be analyzed to guide the design of novel inhibitors. mdpi.comtdx.catbiorxiv.org

Table 2: Key Information Obtained from Molecular Docking
Information TypeDescriptionApplication in Drug Design
Binding PoseThe predicted 3D orientation of the ligand in the binding site.Provides a structural model of the ligand-receptor complex.
Binding Affinity (Score)An estimation of the strength of the ligand-receptor interaction.Helps in ranking and prioritizing potential drug candidates. arxiv.org
Key InteractionsIdentification of specific amino acid residues interacting with the ligand. Guides the optimization of the ligand structure to improve binding.
Binding Site AnalysisCharacterization of the pocket's shape, size, and chemical environment. mdpi.comInforms the design of new molecules with complementary features.

Prediction of Binding Modes and Affinities

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. researchgate.netacm.org MD simulations are based on Newton's laws of motion and use a force field to describe the interactions between atoms. epfl.ch

For this compound, MD simulations can be used to:

Assess the Stability of the Docked Pose: By running a simulation of the ligand-receptor complex, researchers can determine if the predicted binding mode from docking is stable over a period of time. nih.gov

Explore Conformational Changes: MD simulations can reveal how the binding of this compound might induce conformational changes in the target protein, and vice-versa. researchgate.net

Calculate Binding Free Energies: More rigorous methods based on MD simulations can provide more accurate estimations of binding free energies compared to docking scores.

Study the Unbinding Process: Advanced MD techniques can be used to simulate the dissociation of the ligand from the binding site, providing insights into the kinetics of the interaction. frontiersin.org

MD simulations start with an initial set of coordinates, often from a docking result or an experimental structure, and then calculate the forces on each atom and update their positions and velocities over a series of small time steps (typically femtoseconds). acm.org The resulting trajectory provides a detailed movie of the molecular system's behavior, revealing fluctuations, conformational changes, and the stability of interactions. researchgate.netfrontiersin.org

Stability and Conformational Dynamics of this compound-Target Complexes

There are no specific studies detailing the stability and conformational dynamics of this compound when bound to a biological target. Computational techniques such as molecular dynamics (MD) simulations are standard methods used to investigate these aspects. plos.orgreadthedocs.iorsc.org Such simulations model the movement of atoms over time, providing insights into the stability of the protein-ligand complex and the conformational changes it undergoes. utrgv.eduresearchgate.net For a comprehensive analysis, researchers would typically perform simulations to calculate parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability and flexibility of the complex, respectively. plos.org However, no such data has been published for a this compound-target complex.

Analysis of Solvent Effects and Receptor Flexibility on Binding

The influence of solvent conditions and the inherent flexibility of a biological receptor are critical for accurately understanding ligand binding. nih.gov Computational methods can model how water molecules mediate interactions in the binding pocket and how the receptor's shape might adapt to accommodate the ligand—a phenomenon known as "induced fit". nih.gov These analyses are crucial for a complete picture of the binding event. However, specific computational investigations into how solvent effects and receptor flexibility modulate the binding of this compound have not been reported in the available literature.

In Silico Predictions for Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME)

In silico ADME prediction is a vital part of modern drug discovery, helping to forecast the pharmacokinetic properties of a compound. researchgate.netuobaghdad.edu.iq Numerous computational models and software tools are available for this purpose, evaluating properties like solubility, permeability, and metabolic stability. nih.govijfmr.com While these tools could be applied to this compound, no published studies present a specific in silico ADME profile for this compound. Such a profile would typically be presented in data tables, as shown below for illustrative purposes, but the values for this compound are not available.

Illustrative Table of In Silico ADME Properties (Data Not Available for this compound)

Property Predicted Value
Water Solubility (logS) Data not available
Caco-2 Permeability (logPapp) Data not available
Human Intestinal Absorption (%) Data not available
Blood-Brain Barrier (BBB) Permeant Data not available
P-glycoprotein Substrate Data not available
CYP2D6 Inhibitor Data not available

Predictive Models for Permeability and Transport

Predicting how a molecule will permeate biological membranes is a key component of ADME studies. Computational approaches range from quantitative structure-property relationship (QSPR) models, which correlate a molecule's physicochemical properties with its permeability, to more complex physics-based models derived from molecular dynamics simulations. nih.govnih.gov These models can predict permeability coefficients for various barriers, such as the intestinal lining (Caco-2 cells) or the blood-brain barrier. researchgate.netresearchgate.net For pyridinecarboxamide derivatives, to which this compound belongs, studies have explored the relationship between chemical structure and permeability. mdpi.com However, specific predictive permeability data for this compound is absent from the scientific record.

Illustrative Table of Predicted Permeability (Data Not Available for this compound)

Model Predicted Value Unit
Caco-2 Permeability Data not available logPapp (cm/s)

Theoretical Assessment of Metabolic Hot Spots in Preclinical Models

Identifying the most likely sites on a molecule to be metabolized by enzymes, known as "metabolic hot spots," is crucial for understanding its metabolic stability and potential for producing active or toxic metabolites. moldiscovery.comnih.gov Various computational tools, such as MetaSite and StarDrop, use knowledge-based systems or quantum mechanics to predict these sites of metabolism, often focusing on cytochrome P450 (CYP) enzymes. moldiscovery.comcambridgemedchemconsulting.com This analysis helps chemists modify the molecule to improve its metabolic profile. A theoretical assessment of metabolic hot spots for this compound would involve identifying the atoms most susceptible to enzymatic attack, but no such study has been published.

Future Directions and Emerging Research Avenues for 2 Propylisonicotinamide

Design and Synthesis of Advanced 2-Propylisonicotinamide Analogs with Enhanced Specificity

The development of this compound was itself an effort to create an analog of its predecessor, ethionamide (B1671405), with improved tolerability. taylorandfrancis.com This strategy of molecular modification continues to be a primary focus of future research. The goal is to design and synthesize next-generation analogs with superior properties, such as enhanced activation by the mycobacterial enzyme EthA, increased affinity for the ultimate target InhA, and reduced off-target effects. researchgate.netpatsnap.com

A key strategy involves creating "booster" molecules that inhibit EthR, a transcriptional repressor that controls the expression of the activating enzyme, EthA. deprezlab.fr By inhibiting EthR, the bioactivation of prothionamide can be significantly increased, allowing for greater efficacy. deprezlab.fr Research in this area has led to the development of specific EthR inhibitors, such as compounds from the 1,2,4-oxadiazole (B8745197) series, which have been shown to boost the activity of thioamides in preclinical models. deprezlab.fr

Another approach is the structural modification of the prothionamide scaffold itself to improve its interaction with the target enzyme and reduce its susceptibility to resistance mechanisms. This involves creating derivatives that may bypass common resistance mutations or exhibit enhanced stability. The synthesis of isoniazid (B1672263) analogues, a class to which prothionamide belongs, is an ongoing area of research aimed at combating drug-resistant TB. researchgate.net

Research StrategyObjectiveExample/Target
EthR Inhibition To boost the bioactivation of this compound.Design of 1,2,4-oxadiazole-based EthR inhibitors. deprezlab.fr
Scaffold Modification To enhance target affinity and overcome resistance.Synthesis of novel thioamide derivatives. researchgate.net
Improved Analogs To develop compounds with better tolerability and efficacy.Prothionamide was developed as an n-propyl derivative of ethionamide for this purpose. taylorandfrancis.com

Investigation of this compound in Combination Therapies in Preclinical Settings

Given the imperative to prevent resistance, this compound is consistently utilized as part of a combination therapy regimen. patsnap.comwho.int Preclinical research is actively exploring novel combinations to shorten treatment duration and improve outcomes against drug-resistant TB strains.

A significant area of investigation is the combination of this compound with inhibitors of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) biosynthesis. frontiersin.org Like isoniazid and ethionamide, prothionamide requires activation and subsequently forms a toxic adduct with NAD, which then inhibits the InhA enzyme. frontiersin.orgncats.ionih.gov Therefore, combining it with drugs that further disrupt NAD metabolism could lead to synergistic effects and potentially overcome certain resistance mechanisms. frontiersin.org

Preclinical mouse models have demonstrated the efficacy of various combinations. For instance, combining this compound with isoniazid has shown to be effective and prevents the emergence of isoniazid-resistant mutants. medchemexpress.com Another study explored the co-administration of this compound with D-cycloserine, finding that an inhalable formulation could overcome adverse pharmacokinetic interactions seen with oral delivery. researchgate.net

The following table summarizes key preclinical combination studies involving this compound:

Combination Agents Preclinical Model Key Findings Reference
Clofazimine, Pyrazinamide, Ethambutol Not specified A four-month regimen showed potential to reduce time to relapse-free cure.
Isoniazid Mouse model The combination showed good efficacy and prevented the selection of Isoniazid-resistant mutants. medchemexpress.com
D-Cycloserine Mouse model Inhalation route overcame pharmacokinetic interactions and showed bactericidal activity. researchgate.net

Development of Advanced Preclinical Models for Mechanistic and Efficacy Studies

The predictive value of preclinical research hinges on the quality of the models used. While standard animal models, such as mice, have been invaluable surrogates for studying TB, they are imperfect representations of human disease. nih.gov A significant future direction is the development and refinement of advanced preclinical models that more accurately mimic the complex environment of human tuberculosis infection.

This includes the creation of models that better replicate the unique pathophysiology of TB granulomas, which are complex, structured lesions where bacteria can persist. In vitro 3D models of granulomas and the use of more sophisticated animal models are being explored. Furthermore, there is a recognized need for "reverse-translational" studies, where clinical findings are used to refine and improve the predictive power of preclinical models. nih.gov

The development of specific delivery systems also requires advanced models for evaluation. For example, the preclinical assessment of inhalable this compound formulations necessitates models that can accurately measure drug distribution and concentration within lung tissues, as demonstrated in studies with combined D-cycloserine and ethionamide powders. researchgate.netplos.org The principles behind advanced models used in other fields, such as patient-derived xenografts (PDXs) and organoids in oncology, may also hold promise for future TB research, allowing for more personalized efficacy studies. nih.gov

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

The advent of high-throughput "omics" technologies (genomics, transcriptomics, proteomics, metabolomics) has revolutionized biological research. nih.govpharmalex.com A major emerging avenue for this compound research is the integration of multi-omics data to achieve a holistic understanding of its mechanism of action, the host-pathogen response, and the molecular basis of resistance. arxiv.orgrsc.org

By simultaneously analyzing changes across these different molecular layers, researchers can construct a more complete picture of how this compound affects Mycobacterium tuberculosis. For example, genomic analysis can identify mutations in key genes like ethA (activation) and inhA (target) associated with resistance. dovepress.com Transcriptomic and proteomic analyses can then reveal how these mutations affect gene expression and protein abundance, while metabolomics can uncover downstream effects on bacterial metabolism.

A recent multi-omics study of M. tuberculosis isolates successfully identified a new gene, Rv3094c, associated with the metabolism of ethionamide, a finding directly relevant to its analog, this compound. researchgate.net Such integrative approaches, facilitated by computational tools like mixOmics and Multi-Omics Factor Analysis (MOFA), are crucial for identifying new drug targets, discovering biomarkers for treatment response, and developing strategies to circumvent resistance. arxiv.orgmixomics.org

Exploration of New Chemical Space Based on this compound Scaffold

Modern drug discovery increasingly involves the systematic exploration of "chemical space"—the vast, multidimensional universe of all possible molecules. biosolveit.desciencedaily.com A promising future direction is to use the this compound structure as a chemical scaffold, or starting point, to explore new regions of this space for novel antitubercular agents. nih.gov

This exploration is heavily driven by computational methods, including artificial intelligence (AI) and machine learning. frontiersin.orgmdpi.com Researchers can generate enormous virtual libraries containing trillions of novel compounds that are derivatives of the this compound scaffold. biorxiv.org These virtual molecules can then be rapidly screened in silico for desirable properties, such as high predicted binding affinity to the InhA target, low predicted toxicity, and favorable pharmacokinetic profiles. mpg.de

This approach allows for a much broader and more efficient search for lead compounds than is possible with traditional laboratory synthesis and screening alone. enamine.net By combining generative AI models with physics-based calculations, it is possible to navigate this vast chemical space to identify novel, synthesizable molecules with a high probability of success, accelerating the early stages of drug discovery. frontiersin.orgmpg.de

Methodological Advancements in Characterization and Preclinical Evaluation of this compound Analogs

Concurrent with the development of new analogs and therapies are advancements in the methods used to characterize and evaluate them. These new methodologies promise to make the preclinical development pipeline more efficient and predictive.

Genetic and Molecular Characterization: Whole-genome sequencing (WGS) of M. tuberculosis isolates is becoming a standard tool for predicting resistance to this compound by detecting mutations in genes such as ethA, inhA, ethR, and mshA. dovepress.com This provides crucial information for interpreting susceptibility testing and guiding therapy.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Advanced computational modeling of PK/PD relationships is essential for optimizing the evaluation of new analogs. researchgate.net These models help to simulate how a drug is absorbed, distributed, metabolized, and excreted, and how these factors relate to its antibacterial effect, thereby informing rational study design.

Advanced Formulation and Delivery Evaluation: As novel formulations like inhalable dry powders are developed, so too are the methods to evaluate them. plos.org Preclinical evaluation now includes detailed studies of lung tissue distribution and retention to ensure the drug reaches the primary site of infection at sufficient concentrations. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing 2-Propylisonicotinamide in preclinical studies?

  • Methodological Answer : Synthesis should follow validated protocols, including stepwise reaction monitoring (e.g., TLC, HPLC) and purification via recrystallization or column chromatography. Characterization requires multi-spectral analysis:

  • NMR (¹H/¹³C) for structural confirmation .
  • HPLC or GC-MS for purity assessment (>95%) .
  • Melting point determination to compare with literature values .
    Table 1 : Common Analytical Techniques for Characterization
TechniquePurposeKey Parameters
NMRStructural elucidationChemical shifts, coupling constants
HPLCPurity assessmentRetention time, peak area
GC-MSVolatility/stability analysisMass fragments, retention index

Q. How can researchers employ the PICOT framework to formulate focused research questions on this compound’s biological activity?

  • Methodological Answer : Use PICOT (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses. Example:

  • Population: In vitro cancer cell lines (e.g., HeLa).
  • Intervention: this compound at IC₅₀ doses.
  • Comparison: Untreated controls or standard chemotherapeutics.
  • Outcome: Apoptosis markers (e.g., caspase-3 activation).
  • Time: 24–72 hours post-treatment .
    • Ensure alignment with FINER criteria (Feasible, Novel, Ethical, Relevant) .

Q. What analytical techniques are recommended for validating the purity and stability of this compound in experimental settings?

  • Methodological Answer :

  • Stability Testing : Accelerated degradation studies under varied pH/temperature conditions, analyzed via HPLC .
  • Purity Validation : Use orthogonal methods (e.g., NMR + mass spectrometry) to rule out isomeric impurities .
  • Storage : Lyophilized form at −80°C for long-term stability .

Advanced Research Questions

Q. What methodological considerations are critical when designing dose-response studies for this compound to ensure reproducibility?

  • Methodological Answer :

  • Dose Range : Use logarithmic serial dilutions (e.g., 0.1–100 µM) to capture EC₅₀/IC₅₀ .
  • Controls : Include vehicle controls and reference compounds (e.g., cisplatin for cytotoxicity).
  • Replicates : Minimum triplicate runs with blinded data analysis to reduce bias .
  • Data Reporting : Adhere to MIAME or ARRIVE guidelines for transparency .

Q. How should researchers approach conflicting data regarding this compound’s efficacy across different experimental models?

  • Methodological Answer :

  • Root-Cause Analysis : Compare variables:
  • Cell line/phenotypic differences (e.g., primary vs. immortalized cells).
  • Assay conditions (e.g., serum concentration, incubation time) .
  • Meta-Analysis : Pool data from independent studies using random-effects models to identify heterogeneity sources .
    Table 2 : Statistical Methods for Data Contradiction Analysis
MethodApplication
PCADimensionality reduction to detect outlier datasets
Bland-Altman PlotAssess agreement between two measurement techniques
Cochrane’s Q TestEvaluate heterogeneity in meta-analyses

Q. What advanced statistical methods are appropriate for analyzing high-dimensional data from this compound’s multi-omics studies?

  • Methodological Answer :

  • Pathway Analysis : Use tools like DAVID or Metascape for gene ontology enrichment .
  • Machine Learning : Apply supervised learning (e.g., Random Forest) to predict structure-activity relationships .
  • Network Pharmacology : Integrate transcriptomic/proteomic data to map target-pathway interactions .

Key Considerations for Methodological Rigor

  • Literature Synthesis : Conduct systematic reviews using PRISMA guidelines to map existing evidence gaps .
  • Ethical Compliance : Obtain institutional review for in vivo studies, emphasizing 3R principles (Replacement, Reduction, Refinement) .
  • Data Transparency : Share raw datasets in public repositories (e.g., Zenodo) with FAIR compliance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.